molecular formula C14H14ClNO B1419202 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride CAS No. 200417-36-3

2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride

Cat. No. B1419202
M. Wt: 247.72 g/mol
InChI Key: GIUTYJYWCHCUQA-UHFFFAOYSA-N
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Description

“2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is substituted with a methyl group at the 6-position. Attached to the 2-position of the pyridine ring is a phenyl-ethanone group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, a related compound, (6-methyl-pyridin-2-ylamino)-acetic acid, was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid .

Scientific Research Applications

Corrosion Inhibition

A study explored the corrosion inhibition efficiency of several Schiff bases, including compounds structurally related to 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone, on carbon steel in hydrochloric acid. These compounds showed potential as corrosion inhibitors, with their efficiency linked to their chemical structures. The study provides insights into the application of such compounds in protecting metals from corrosion, which is crucial in industrial settings to enhance the longevity of metal components (Hegazy et al., 2012).

Synthetic Chemistry

Research on the synthesis of complex molecules often involves intermediates like 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride. For example, one study reported the one-pot non-cyanide synthesis of 1-(pyridin-2-yl)isoquinoline-3-carbonitrile, showcasing a method that avoids the use of hazardous cyanide. This highlights the role of such compounds in facilitating safer and more efficient synthetic routes in organic chemistry (Kopchuk et al., 2017).

Antimicrobial Activity

Another area of application is in the development of new antimicrobial agents. A study involved synthesizing novel compounds with a core structure related to 2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone and testing their antibacterial activity. Such research contributes to the ongoing search for new drugs to combat resistant bacterial strains (Merugu et al., 2010).

properties

IUPAC Name

2-(6-methylpyridin-2-yl)-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO.ClH/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12;/h2-9H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUTYJYWCHCUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Methyl-pyridin-2-yl)-1-phenyl-ethanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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